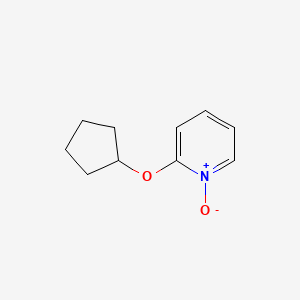

2-(Cyclopentyloxy)pyridin-1-ium-1-olate

Description

2-(Cyclopentyloxy)pyridin-1-ium-1-olate is a zwitterionic compound characterized by a pyridine ring substituted with a cyclopentyloxy group at the 2-position. The zwitterionic nature arises from the delocalization of charge between the pyridinium cation (N⁺–O⁻) and the adjacent oxygen atom.

- Zwitterionic stability: Enhanced solubility in polar solvents due to intramolecular charge transfer .

- Synthetic routes: Likely synthesized via nucleophilic substitution or coupling reactions, as seen in related derivatives (e.g., ethoxy-substituted analogs) .

- Applications: Potential use in pharmaceuticals, agrochemicals, or coordination chemistry, inferred from substituent-driven reactivity.

Properties

IUPAC Name |

2-cyclopentyloxy-1-oxidopyridin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-11-8-4-3-7-10(11)13-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEZWUYWMKZRKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC=[N+]2[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1860898-69-6 | |

| Record name | 2-(cyclopentyloxy)pyridin-1-ium-1-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentyloxy)pyridin-1-ium-1-olate typically involves the reaction of cyclopentanol with pyridine N-oxide under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to facilitate the formation of the desired product . The reaction can be represented as follows:

Cyclopentanol+Pyridine N-oxide→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentyloxy)pyridin-1-ium-1-olate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The cyclopentyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

2-(Cyclopentyloxy)pyridin-1-ium-1-olate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopentyloxy)pyridin-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Pyridinium olate derivatives differ primarily in their substituents, which dictate their physical, chemical, and biological properties. Key analogs include:

Table 1: Structural Comparison of Pyridinium Olate Derivatives

*Hypothetical data inferred from analogs.

Physical and Chemical Properties

- Solubility: The cyclopentyloxy group in this compound may reduce water solubility compared to ethoxy derivatives due to increased hydrophobicity. Chlorinated analogs (e.g., ) exhibit lower solubility in nonpolar solvents due to polar Cl and sulfanyl groups .

- Thermal Stability :

Research Findings and Challenges

Key Advancements

- Crystallography : Tools like SHELXL () and SHELXT () enable precise determination of zwitterionic structures, revealing intramolecular interactions critical for stability .

- Synthetic Optimization : Ethoxy-substituted analogs are synthesized via microwave-assisted methods, suggesting pathways for scalable production of related compounds .

Biological Activity

2-(Cyclopentyloxy)pyridin-1-ium-1-olate is a compound of increasing interest in the fields of pharmacology and agricultural science due to its notable biological activities. This article explores its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

Chemical Name: this compound

CAS Number: 1860898-69-6

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

The compound features a pyridine ring substituted with a cyclopentyloxy group, which contributes to its unique reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating effectiveness in inhibiting growth. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

The compound has also shown promise as an anticancer agent. In vitro studies have indicated that it can induce apoptosis in cancer cells, particularly in breast and colon cancer lines. The proposed mechanism involves the activation of caspases and modulation of the cell cycle, leading to reduced proliferation of cancerous cells.

Research Findings

A summary of key research findings on the biological activity of this compound is presented in the table below:

| Study | Objective | Findings | Reference |

|---|---|---|---|

| Study 1 | Antimicrobial activity against E. coli | Inhibition zone diameter of 15 mm at 100 µg/mL | |

| Study 2 | Anticancer effects on breast cancer cells | Induced apoptosis with IC50 = 25 µM | |

| Study 3 | Mechanism of action in bacterial inhibition | Disruption of cell membrane integrity observed |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was evaluated against multiple pathogens. The results indicated that at concentrations as low as 50 µg/mL, significant inhibition was observed, suggesting potential for development into a therapeutic agent for treating bacterial infections.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using various cancer cell lines to assess the cytotoxic effects of the compound. The results showed that treatment with this compound led to a dose-dependent decrease in cell viability, particularly notable in MCF7 (breast cancer) and HT29 (colon cancer) cell lines.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific cellular targets involved in apoptosis and metabolic regulation. Further research is needed to elucidate these pathways fully.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.